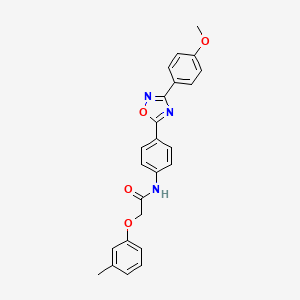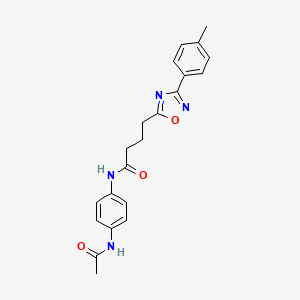
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is a chemical compound with potential applications in scientific research. The compound is also known as MTOA-N-phenyl-POA and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines and to activate antioxidant enzymes. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has been shown to have various biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. It has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease. In addition, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in lab experiments is its potential to modulate multiple signaling pathways. This makes it a versatile compound that can be used to study various biological processes. Another advantage is its low toxicity, which makes it a safer alternative to other compounds that may have adverse effects on cells or tissues.
One limitation of using N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide in lab experiments is its limited solubility in water. This may make it difficult to administer the compound to cells or animals in a controlled manner. Another limitation is the lack of data on its long-term effects, which may limit its use in studies that require prolonged exposure to the compound.
未来方向
There are several future directions for research on N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases. For example, it may be studied as a potential treatment for cancer, neurodegenerative diseases, and inflammatory diseases.
Another direction is to explore its mechanism of action in more detail. This may involve identifying the specific signaling pathways that are modulated by the compound and elucidating the downstream effects of these pathways. In addition, it may be useful to investigate the structure-activity relationship of the compound to identify more potent and selective analogs.
Conclusion
In conclusion, N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide is a chemical compound that has potential applications in scientific research. The compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its neuroprotective effects and ability to inhibit the growth of bacteria and fungi. While there are limitations to its use in lab experiments, there are also many future directions for research on this compound.
合成方法
The synthesis of N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide involves the reaction of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline with m-tolyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
N-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(m-tolyloxy)acetamide has potential applications in scientific research. The compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its neuroprotective effects and its ability to inhibit the growth of bacteria and fungi.
属性
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-4-3-5-21(14-16)30-15-22(28)25-19-10-6-18(7-11-19)24-26-23(27-31-24)17-8-12-20(29-2)13-9-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLNUMHPKFGXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)








